Ajugasterone C

概要

説明

Synthesis Analysis

Dominant ecdysteroids—ajugasterone C, 20-hydroxyecdysone and polypodine B—from the Serratula coronata (S. coronata) herb were separated by column chromatography, identified by spectroscopic data and quantified by high-performance liquid chromatography with a diode array detector (HPLC-DAD) .Molecular Structure Analysis

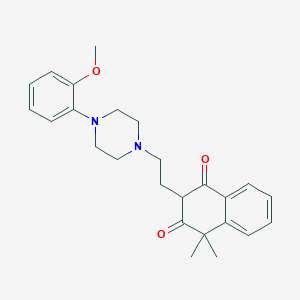

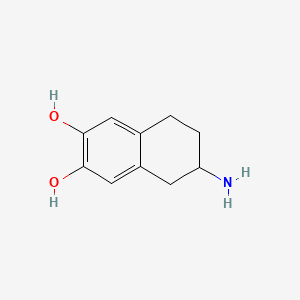

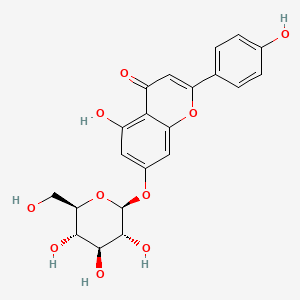

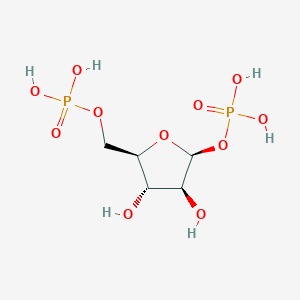

The molecular formula of Ajugasterone C is C27H44O7 . The IUPAC name is (2 S ,3 R ,5 R ,9 R ,10 R ,11 R ,13 R ,14 S ,17 S )-17- [ (2 R ,3 R )-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,11,14-tetrahydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1 H -cyclopenta [a]phenanthren-6-one .Chemical Reactions Analysis

In a study, dominant ecdysteroids—ajugasterone C, 20-hydroxyecdysone and polypodine B—from the Serratula coronata (S. coronata) herb were separated by column chromatography .Physical And Chemical Properties Analysis

The molecular weight of Ajugasterone C is 480.6 g/mol . The exact mass is 480.31 .科学的研究の応用

Ajugasterone C: A Comprehensive Analysis of Scientific Research Applications

Pharmacological Applications: Ajugasterone C has been identified to exhibit weak cytotoxic activity against HepG2 and MCF-7 human cell lines, indicating potential use in cancer research. Additionally, it shows strong antimicrobial activity against Pseudomonas aeruginosa and Escherichia coli, suggesting its utility in developing new antimicrobial agents .

Biological Applications in Traditional Medicine: This compound is found in herbs used in folk medicine for treating various disorders such as rheumatic fevers, dysentery, malaria, hypertension, diabetes, and gastrointestinal disorders. It is also associated with anthelmintic, astringent, febrifuge diuretic, antifungal, and anti-inflammatory properties .

Medical Research Nanoparticle Pro-Drugs: In medical research, Ajugasterone C has been used to create squalenoylated nanoparticle pro-drugs. These nano-assemblies are being explored for their potential as adjuvant antitumor therapies .

作用機序

Target of Action

Ajugasterone C is a type of ecdysteroid, a class of polyhydroxylated sterols . Ecdysteroids are widespread in the plant and animal world and are known to function as molting and metamorphosis hormones in insects, crustaceans, fungi, and nematodes .

Mode of Action

It’s known that ecdysteroids like 20e activate the mas1 receptor . This activation could explain many of the pleiotropic effects observed in different animal models .

Biochemical Pathways

Given its similarity to other ecdysteroids, it’s likely that it influences several pathways related to growth and development, particularly those involved in molting and metamorphosis in invertebrates .

Pharmacokinetics

Ecdysteroids like 20e have been evaluated in early-stage clinical trials, and they showed a good safety profile with only mild to moderate adverse events and a satisfactory pharmacokinetic profile .

Result of Action

Ajugasterone C has shown significant inhibitory effects on rat paw oedema development due to Carrageenan-induced inflammation in Sprague Dawley rats at a dose of 100 mg/kg . This suggests that Ajugasterone C may have anti-inflammatory properties.

Safety and Hazards

将来の方向性

There is growing interest in the pharmaceutical and medical applications of 20-hydroxyecdysone (20E), a polyhydroxylated steroid which naturally occurs in low but very significant amounts in invertebrates, where it has hormonal roles, and in certain plant species, where it is believed to contribute to the deterrence of invertebrate predators . The prospects and limitations of developing 20E as a drug are discussed, including the requirement for a better evaluation of its safety and pharmacological profile and for developing a production process compliant with pharmaceutical standards .

特性

IUPAC Name |

(2S,3R,5R,9R,10R,11R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,11,14-tetrahydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O7/c1-14(2)6-7-22(32)26(5,33)21-8-9-27(34)16-11-17(28)15-10-18(29)19(30)12-24(15,3)23(16)20(31)13-25(21,27)4/h11,14-15,18-23,29-34H,6-10,12-13H2,1-5H3/t15-,18+,19-,20+,21-,22+,23+,24-,25+,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGNCUXDDPRDJH-UKTRSHMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C(C)(C1CCC2(C1(CC(C3C2=CC(=O)C4C3(CC(C(C4)O)O)C)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(C[C@H]([C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80945728 | |

| Record name | 2,3,11,14,20,22-Hexahydroxycholest-7-en-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80945728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ajugasterone C | |

CAS RN |

23044-80-6 | |

| Record name | Ajugasterone C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23044-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,11,14,20,22-Hexahydroxycholest-7-en-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80945728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the chemical structure of Ajugasterone C?

A1: Ajugasterone C is a naturally occurring ecdysteroid with the IUPAC name (2β,3β,11α,20R,22R)-2,3,11,14,20,22-Hexahydroxy-cholest-7-en-6-one. Its structure is characterized by a cholestane skeleton with hydroxyl groups at positions 2, 3, 11, 14, 20, and 22, a ketone group at position 6, and a double bond between carbons 7 and 8.

Q2: What is the molecular formula and weight of Ajugasterone C?

A2: The molecular formula of Ajugasterone C is C27H44O7, and its molecular weight is 480.63 g/mol.

Q3: What spectroscopic data can be used to identify Ajugasterone C?

A3: Ajugasterone C can be characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. [, , , ]

Q4: In what natural sources can Ajugasterone C be found?

A4: Ajugasterone C has been isolated from several plant species, including Ajuga nipponensis [], Cyanotis longifolia [], Rhaponticum uniflorum [, ], Serratula coronata [, ], Serratula wolffii [, ], Vitex doniana [], Vitex scabra [], and Echinops grijisii []. Notably, Vitex scabra has been identified as a rich source of Ajugasterone C. []

Q5: What are the known biological activities of Ajugasterone C?

A5: Ajugasterone C exhibits a range of biological activities, including anti-inflammatory effects, [, ] cytoprotective properties against certain chemotherapeutics, [] and potential for enhancing protein synthesis. [] It has shown activity in the Drosophila melanogaster B II cell bioassay, indicating an interaction with the ecdysteroid receptor complex. []

Q6: How does Ajugasterone C interact with its target?

A6: While the precise mechanism remains under investigation, studies suggest that Ajugasterone C interacts with the ecdysteroid receptor complex. [] This interaction is supported by its activity in the Drosophila melanogaster B II cell bioassay, a common model for studying ecdysteroid receptor activation.

Q7: Are there any potential applications of Ajugasterone C in cosmetics?

A8: Yes, research suggests that creams containing Ajugasterone C, along with other phytoecdysteroids from Serratula coronata extract, may have beneficial effects on seborrheic dermatitis symptoms. []

Q8: What are the potential applications of Ajugasterone C in agriculture?

A9: Research has investigated the systemic effects of Ajugasterone C on the cabbage aphid Brevicoryne brassicae. Results indicate that it can negatively impact aphid fecundity, potentially offering new avenues for pest control in agriculture. []

Q9: How do structural modifications of Ajugasterone C affect its activity?

A10: Structural modifications, such as the introduction of acetonide groups, can significantly impact Ajugasterone C's biological activity. For instance, Ajugasterone C 2,3;20,22-diacetonide demonstrated cytoprotective effects against doxorubicin in multi-drug resistant lymphoma cells. []

Q10: What analytical methods are used to characterize and quantify Ajugasterone C?

A12: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods like Diode Array Detection (DAD) and Mass Spectrometry (MS) are commonly employed for the separation, identification, and quantification of Ajugasterone C. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((5-(Diethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(hexyl)amino)ethanol](/img/structure/B1665594.png)

![5-[(3-Hydroxypropyl)thio]-3-methyl-1-(2-methylpropyl)-6-(1-naphthalenylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1665596.png)